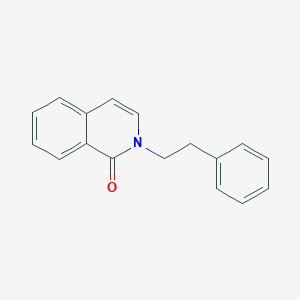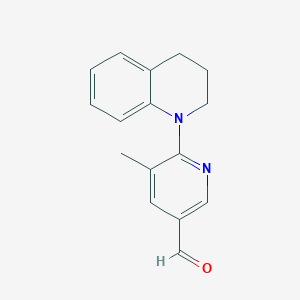
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenylmethanol group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methylnaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-methylnaphthalene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-methylnaphthalene reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of (3-(4-Methylnaphthalen-1-yl)phenyl)ketone.
Reduction: Formation of (3-(4-Methylnaphthalen-1-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-(4-Methylnaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-Methylnaphthalen-1-yl)methanol
- (4-Methylnaphthalen-1-yl)phenylmethane
- (4-Methylnaphthalen-1-yl)phenylketone
Uniqueness
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.
特性
CAS番号 |
1349719-08-9 |
|---|---|
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC名 |
[3-(4-methylnaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O/c1-13-9-10-17(18-8-3-2-7-16(13)18)15-6-4-5-14(11-15)12-19/h2-11,19H,12H2,1H3 |
InChIキー |
FNHFLAQXPIIWHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=CC=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


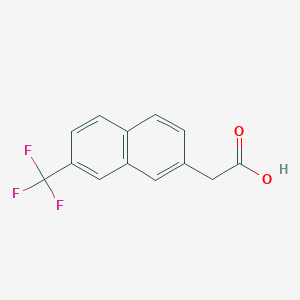
![1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11863983.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-](/img/structure/B11863985.png)
![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)


![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)
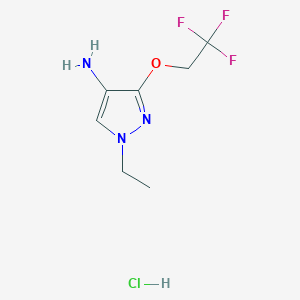
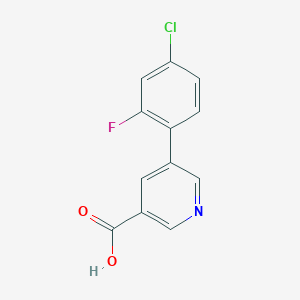

![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)
